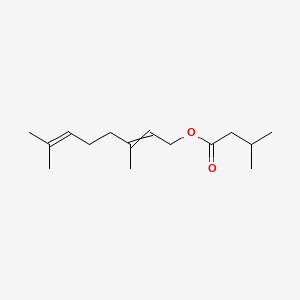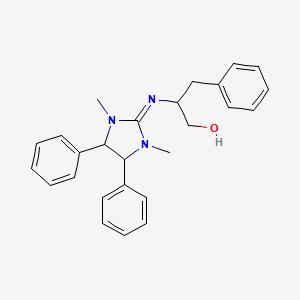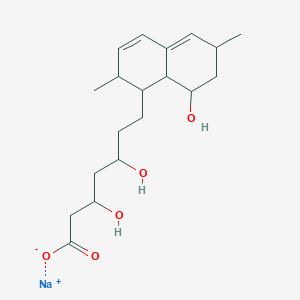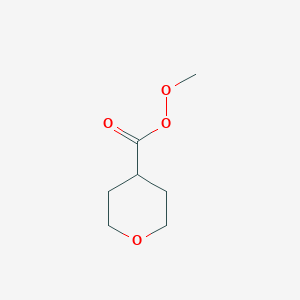
zinc;selenium(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc selenide is a chemical compound composed of zinc and selenium, with the chemical formula ZnSe. It is a light yellow, solid material that is used in various applications due to its unique properties. Zinc selenide is a semiconductor material that is widely used in optoelectronics, infrared optics, and as a phosphor in television screens and other display devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc selenide can be synthesized through several methods. One common method involves the reaction of zinc sulfate with hydrogen selenide:
ZnSO4+H2Se→ZnSe+H2SO4
Another method involves heating a mixture of zinc oxide, zinc sulfide, and selenium:
2ZnO+ZnS+3Se→3ZnSe+SO2
These reactions typically require controlled conditions, including specific temperatures and pressures, to ensure the formation of high-purity zinc selenide .
Industrial Production Methods: In industrial settings, zinc selenide is often produced by chemical vapor deposition (CVD). This process involves the reaction of zinc vapor with hydrogen selenide gas at high temperatures. The resulting zinc selenide is deposited as a thin film on a substrate, which can then be processed into various forms for different applications .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc selenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form selenium dioxide and zinc oxide:
ZnSe+O2→ZnO+SeO2
Common Reagents and Conditions: Common reagents used in reactions with zinc selenide include oxygen, hydrogen, and various acids and bases. The conditions for these reactions vary depending on the desired products and the specific application. For instance, oxidation reactions typically require elevated temperatures and the presence of an oxidizing agent .
Major Products Formed: The major products formed from reactions involving zinc selenide include zinc oxide, selenium dioxide, and various selenides and oxides. These products have their own unique properties and applications in different fields .
Applications De Recherche Scientifique
Zinc selenide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a semiconductor material in various electronic devices. In biology and medicine, zinc selenide nanoparticles are being explored for their potential use in drug delivery systems and as imaging agents due to their biocompatibility and low toxicity .
In industry, zinc selenide is used in the production of infrared optical components, such as lenses and windows, due to its high transparency in the infrared spectrum. It is also used as a phosphor in display devices and as a material for laser diodes .
Mécanisme D'action
The mechanism by which zinc selenide exerts its effects is primarily related to its semiconductor properties. As a semiconductor, zinc selenide can absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved in its action include the interaction of zinc and selenium atoms with light and other electromagnetic radiation, which leads to the generation of electron-hole pairs and the emission of light .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to zinc selenide include zinc sulfide (ZnS), cadmium selenide (CdSe), and gallium arsenide (GaAs). These compounds share similar semiconductor properties and are used in various optoelectronic applications .
Uniqueness: What sets zinc selenide apart from these similar compounds is its high transparency in the infrared spectrum, making it particularly useful for infrared optics. Additionally, zinc selenide has a lower toxicity compared to cadmium selenide, making it a safer alternative for certain applications .
Conclusion
Zinc selenide is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties as a semiconductor material make it valuable for optoelectronic devices, infrared optics, and more. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further its use in various scientific and industrial fields.
Propriétés
Formule moléculaire |
SeZn |
|---|---|
Poids moléculaire |
144.4 g/mol |
Nom IUPAC |
zinc;selenium(2-) |
InChI |
InChI=1S/Se.Zn/q-2;+2 |
Clé InChI |
GTLQJUQHDTWYJC-UHFFFAOYSA-N |
SMILES canonique |
[Zn+2].[Se-2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13399610.png)


![[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate](/img/structure/B13399626.png)


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine](/img/structure/B13399644.png)
![1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B13399647.png)




![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
